molecular formula C12H22O2 B1663558 4-(2,2,3-Trimethylcyclopentyl)butanoic acid CAS No. 957136-80-0

4-(2,2,3-Trimethylcyclopentyl)butanoic acid

Cat. No. B1663558
M. Wt: 198.3 g/mol
InChI Key: LYFXCRCUENNESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2,3-Trimethylcyclopentyl)butanoic acid, also known as GIV3727, is an orthosteric, insurmountable antagonist of the human bitter taste receptors hTAS2R31 and hTAS2R43 . It prevents the activation of hTAS2R31 by saccharin and acesulfame K in cells . In human sensory trials, it significantly reduced the bitter flavor associated with these two artificial sweeteners .


Molecular Structure Analysis

The molecular formula of 4-(2,2,3-Trimethylcyclopentyl)butanoic acid is C12H22O2 . It has an average mass of 198.302 Da and a monoisotopic mass of 198.161987 Da .


Physical And Chemical Properties Analysis

The solubility of 4-(2,2,3-Trimethylcyclopentyl)butanoic acid is 30 mg/ml in DMF, 25 mg/ml in DMSO, and 20 mg/ml in ethanol . It has a lower solubility of 0.25 mg/ml in PBS (pH 7.2) .

Scientific Research Applications

Optical Gating of Photosynthetic Synthetic Ion Channels

A study by Ali et al. (2012) discusses the use of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, which is structurally similar to 4-(2,2,3-Trimethylcyclopentyl)butanoic acid, in the optical gating of nanofluidic devices based on synthetic ion channels. These channels, lined with photolabile hydrophobic molecules, can be irradiated to generate hydrophilic groups, enabling UV-light-triggered transport of ionic species in aqueous solution. This technology has potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

Photochemically Induced Electron Transfer

Research by Heaney et al. (1978) investigated the photo-oxidation of 4-([3]ferrocenophanyl)butanoic acids, a category that includes compounds like 4-(2,2,3-Trimethylcyclopentyl)butanoic acid. This study found that upon UV irradiation, these compounds undergo photo-oxidation to zwitterions, with kinetic variations attributed to structural features. This research suggests applications in areas of photochemistry and material sciences (Heaney, Logan, & Watts, 1978).

Biotransformation Studies

Pottier et al. (1978) explored the biotransformation of 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, a compound related to 4-(2,2,3-Trimethylcyclopentyl)butanoic acid. The study highlighted species-specific metabolic pathways, providing insights into the compound's metabolism in different organisms. This information is valuable for pharmacological and toxicological studies (Pottier, Busigny, & Raynaud, 1978).

Pharmaceutical Intermediate Synthesis

Research by Fan (1990) on 4,4-Bis(4-fluorophenyl) butanoic acid, a structurally related compound, focused on its use as a pharmaceutical intermediate. The study detailed a process for removing undesired isomers via sulfonation, demonstrating applications in pharmaceutical manufacturing and compound purification (Fan, 1990).

Chemical Reactivity and Molecular Docking

Vanasundari et al. (2018) investigated the chemical properties of 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid, similar to 4-(2,2,3-Trimethylcyclopentyl)butanoic acid. Their study included spectroscopic analysis, stability assessments, reactivity evaluations, and molecular docking studies. They concluded that butanoic acid derivatives, like 4-(2,2,3-Trimethylcyclopentyl)butanoic acid, have potential applications in nonlinear optical materials and pharmacological research due to their binding affinity and biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Synthesis of Novel Chemical Structures

Kiddle et al. (1995) used the dianion of 4-(phenylsulfonyl)butanoic acid, a compound analogous to 4-(2,2,3-Trimethylcyclopentyl)butanoic acid, to synthesize indolizidines with various alkyl substituents. This research demonstrates the utility of such compounds in creating novel chemical structures with potential applications in medicinal chemistry and synthetic organic chemistry (Kiddle, Green, & Thompson, 1995).

Spectroscopic and Structural Investigations

In another study by Vanasundari et al. (2017), spectroscopic and structural properties of 4 – [(3, 4 –dichlorophenyl) amino] 2 – methylidene 4 – oxo butanoic acid were explored. The research highlighted the compound's potential in nonlinear optics and as a candidate for molecular docking in biological studies, suggesting that compounds like 4-(2,2,3-Trimethylcyclopentyl)butanoic acid could have similar applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).

Safety And Hazards

4-(2,2,3-Trimethylcyclopentyl)butanoic acid is not for human or veterinary use . For more detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer.

properties

IUPAC Name

4-(2,2,3-trimethylcyclopentyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-9-7-8-10(12(9,2)3)5-4-6-11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFXCRCUENNESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1(C)C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893723
Record name 4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sweet aroma
Record name cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Very slightly soluble (in ethanol)
Record name cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.955-0.961
Record name cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-(2,2,3-Trimethylcyclopentyl)butanoic acid

CAS RN

957136-80-0
Record name 4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,2,3-TRIMETHYLCYCLOPENTYL)BUTANOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-(2,2,3-trimethylcyclopentyl)butanoic acid was synthesized in three steps; the first step reacts 2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde (aka campholenic aldehyde) to ethyl 4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoate, in the second step the latter was subjected to a hydrogenation procedure to form ethyl 4-(2,2,3-trimethylcyclopentyl)butanoic acid, and in the third step, from the latter, 4-(2,2,3-trimethylcyclopentyl)butanoic acid was formed in presence of sodium hydroxide (NaOH) and tetrahydrofuran (THF).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 4-(2,2,3-trimethylcyclopentyl)butanoate (5 g, 22 mmol) was added to THF (25 ml) into a round bottom flask. Aqueous 1 N NaOH (25 ml) was then added to the flask and the reaction mixture was refluxed at 110° C. for 8 h. Upon completion of the reaction, the reaction mixture was diluted with 1 N NaOH (25 ml) and the aqueous layer washed twice with MTBE (50 ml×2). The aqueous layer was treated with aqueous 1.0 N HCl until it reached a pH of about 3 (for example from 2 to 4), then extracted three times with AcOEt (50 ml×3). The combined AcOEt extracts were concentrated in vacuo and purified via flash column chromatography with (0-40% gradient) to give 4-(2,2,3-trimethylcyclopentyl)butanoic acid as a colorless oil (3.82 g, 87%). The NMR data is indicated below.
Name
Ethyl 4-(2,2,3-trimethylcyclopentyl)butanoate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Reactant of Route 2
4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Reactant of Route 3
4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Reactant of Route 4
4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Reactant of Route 5
4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Reactant of Route 6
4-(2,2,3-Trimethylcyclopentyl)butanoic acid

Citations

For This Compound
51
Citations
M Behrens, K Blank, W Meyerhof - Cell chemical biology, 2017 - cell.com
Non-caloric sweeteners are widely used for the formulation of calorie-reduced beverages for health-conscious consumers. However, disadvantages such as undesired off-tastes limit …
Number of citations: 72 www.cell.com
SMF Jeurissen, M DiNovi, A Mattia… - WHO FOOD ADDITIVES …, 2011 - inchem.org
The Committee evaluated 11 additional flavouring agents belonging to the group of alicyclic primary alcohols, aldehydes, acids and related esters that was evaluated previously. The …
Number of citations: 8 www.inchem.org
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 10 flavouring substances in the …
Number of citations: 1 efsa.onlinelibrary.wiley.com
F Additives - 2001 - search.proquest.com
(ProQuest:... denotes formulae omitted.) Seventy-third meeting of the Joint FAO/WHO Expert Committee on Food Additives Geneva, 8-1 7 June 201 0 Members Dr M. Bolger, Center for …
Number of citations: 175 search.proquest.com
M Masamoto, Y Mitoh, M Kobashi, N Shigemura… - Neuroscience …, 2020 - Elsevier
Bitter taste receptors TAS2Rs detect noxious compounds in the oral cavity. Recent heterologous expression studies reported that some compounds function as antagonists for human …
Number of citations: 4 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The European Food Safety Authority (EFSA) asked the Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) to provide scientific advice to the …
Number of citations: 0 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2013 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 12 flavouring substances in …
Number of citations: 2 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2014 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 15 flavouring substances in the …
Number of citations: 3 efsa.onlinelibrary.wiley.com
V Stoeger, KI Liszt, B Lieder, M Wendelin… - Journal of agricultural …, 2018 - ACS Publications
Secretion of gastric acid, aimed at preventing bacterial growth and aiding the digestion of foods in the stomach, is chiefly stimulated by dietary intake of protein and amino acids (AAs). …
Number of citations: 18 pubs.acs.org
AA Clark, SB Liggett, SD Munger - The FASEB Journal, 2012 - ncbi.nlm.nih.gov
We present a novel hypothesis that could explain many off-target effects of diverse pharmaceuticals. Specifically, we propose that any drug with a bitter taste could have unintended …
Number of citations: 129 www.ncbi.nlm.nih.gov

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